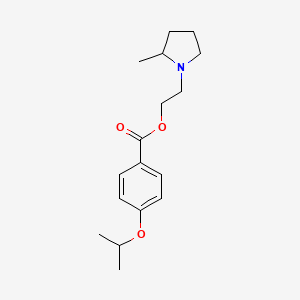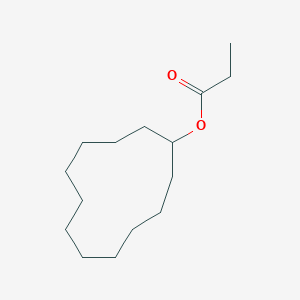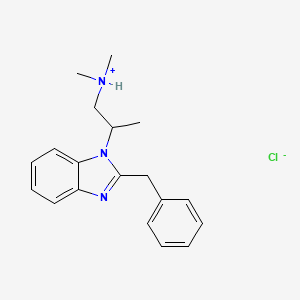
2-Benzyl-1-(2-(dimethylamino)-1-methylethyl)benzimidazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-1-(2-(dimethylamino)-1-methylethyl)benzimidazole hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with a benzyl group and a dimethylamino group. It is often used in various fields such as chemistry, biology, medicine, and industry due to its versatile properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1-(2-(dimethylamino)-1-methylethyl)benzimidazole hydrochloride typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Substitution with Benzyl Group: The benzimidazole core is then alkylated with benzyl chloride in the presence of a base such as potassium carbonate.
Introduction of Dimethylamino Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyl-1-(2-(dimethylamino)-1-methylethyl)benzimidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Dimethylamine, benzyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-1-(2-(dimethylamino)-1-methylethyl)benzimidazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Benzyl-1-(2-(dimethylamino)-1-methylethyl)benzimidazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzyl-2-(dimethylamino)-4′-morpholinobutyrophenone: Known for its use as a photoinitiator in polymerization reactions.
2-Benzyl-1-(4-morpholinophenyl)-1-butanone: Utilized in organic synthesis and as a reagent in various chemical reactions.
Uniqueness
2-Benzyl-1-(2-(dimethylamino)-1-methylethyl)benzimidazole hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
6653-89-0 |
|---|---|
Molekularformel |
C19H24ClN3 |
Molekulargewicht |
329.9 g/mol |
IUPAC-Name |
2-(2-benzylbenzimidazol-1-yl)propyl-dimethylazanium;chloride |
InChI |
InChI=1S/C19H23N3.ClH/c1-15(14-21(2)3)22-18-12-8-7-11-17(18)20-19(22)13-16-9-5-4-6-10-16;/h4-12,15H,13-14H2,1-3H3;1H |
InChI-Schlüssel |
KUCDXSLTWWYIID-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C[NH+](C)C)N1C2=CC=CC=C2N=C1CC3=CC=CC=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




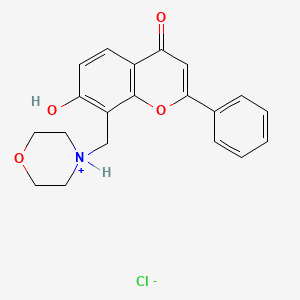
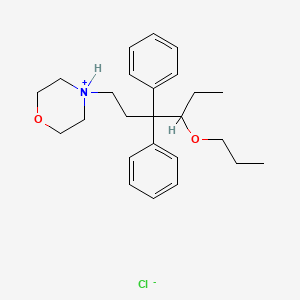
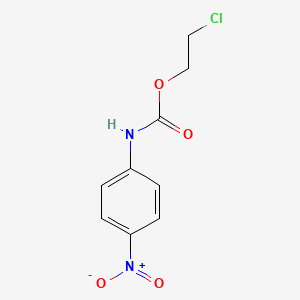


![3-(Acetoxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido[3,2-E]-1,4-diazepin-2-one](/img/structure/B13766332.png)
![Acetamide, N-[5-(ethylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]-4-methylphenyl]-](/img/structure/B13766333.png)

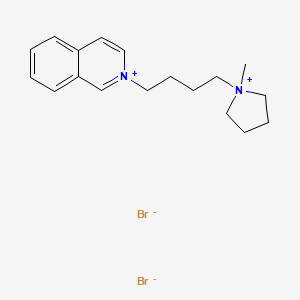
![2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13766342.png)
